Superior Subtype Selectivity: NPFF1-R Antagonist 1 Offers 15-Fold Preference Over NPFF2-R
NPFF1-R antagonist 1 (compound 8b) demonstrates a binding affinity (Ki) of 211 nM for the NPFF1 receptor and 3270 nM for the NPFF2 receptor, resulting in a 15-fold selectivity for the NPFF1-R subtype [1]. In contrast, the parent compound MES304 is non-selective, binding to NPFF1-R with a Ki of 112 ± 19 nM and to NPFF2-R with a Ki of 30 ± 5 nM, showing a ~3.7-fold preference for the NPFF2-R subtype [1]. Another commonly used NPFF antagonist, RF9, is potent but non-selective, with Ki values of 58 ± 5 nM for hNPFF1R and 75 ± 9 nM for hNPFF2R, representing a marginal 1.3-fold difference .
| Evidence Dimension | NPFF1-R vs. NPFF2-R Subtype Binding Selectivity |
|---|---|
| Target Compound Data | NPFF1-R Ki = 211 nM; NPFF2-R Ki = 3270 nM |
| Comparator Or Baseline | MES304: NPFF1-R Ki = 112 ± 19 nM, NPFF2-R Ki = 30 ± 5 nM. RF9: hNPFF1R Ki = 58 ± 5 nM, hNPFF2R Ki = 75 ± 9 nM. |
| Quantified Difference | NPFF1-R antagonist 1: 15-fold selectivity for NPFF1-R. MES304: ~3.7-fold selectivity for NPFF2-R. RF9: ~1.3-fold selectivity for NPFF1-R. |
| Conditions | Radioligand binding assays using membranes from CHO cells expressing human NPFF1 or NPFF2 receptors [1]. RF9 data from radioligand binding assays on recombinant human receptors . |
Why This Matters
The 15-fold selectivity of NPFF1-R antagonist 1 is critical for isolating NPFF1-R-mediated effects in complex biological systems, reducing the risk of confounding results from NPFF2-R activation.
- [1] Galal, K.A., et al. (2024). Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes. European Journal of Medicinal Chemistry, 269, 116330. View Source
